molecular formula C24H26N2O4S B7707174 3-[4-(benzylsulfamoyl)phenyl]-N-(4-methoxybenzyl)propanamide

3-[4-(benzylsulfamoyl)phenyl]-N-(4-methoxybenzyl)propanamide

Cat. No.: B7707174
M. Wt: 438.5 g/mol
InChI Key: LTQVCUFFYUZIHN-UHFFFAOYSA-N
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Description

3-[4-(benzylsulfamoyl)phenyl]-N-(4-methoxybenzyl)propanamide is an organic compound that features a benzylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzylsulfamoyl)phenyl]-N-(4-methoxybenzyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with sulfonyl chloride to form the benzylsulfamoyl intermediate.

    Coupling with Phenyl Ring: The benzylsulfamoyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Formation of the Propanamide Moiety: The final step involves the reaction of the benzylsulfamoyl-phenyl intermediate with 4-methoxybenzylamine under appropriate conditions to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzylsulfamoyl)phenyl]-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzylsulfamoyl and methoxybenzyl groups.

    Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the benzylsulfamoyl group.

Scientific Research Applications

3-[4-(benzylsulfamoyl)phenyl]-N-(4-methoxybenzyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(benzylsulfamoyl)phenyl]-N-(4-methoxybenzyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(benzylsulfamoyl)phenyl derivatives: Compounds with similar benzylsulfamoyl groups attached to different phenyl derivatives.

    N-(4-methoxybenzyl)propanamide derivatives: Compounds with similar propanamide moieties but different substituents on the benzyl group.

Uniqueness

3-[4-(benzylsulfamoyl)phenyl]-N-(4-methoxybenzyl)propanamide is unique due to the specific combination of the benzylsulfamoyl and methoxybenzyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[4-(benzylsulfamoyl)phenyl]-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-30-22-12-7-21(8-13-22)17-25-24(27)16-11-19-9-14-23(15-10-19)31(28,29)26-18-20-5-3-2-4-6-20/h2-10,12-15,26H,11,16-18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQVCUFFYUZIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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